molecular formula C14H19ClN2O2 B2857934 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one CAS No. 1082806-45-8

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2857934
CAS No.: 1082806-45-8
M. Wt: 282.77
InChI Key: LBJFADQILFLTAT-UHFFFAOYSA-N
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Description

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: The compound is studied for its potential effects on various biological systems, including its interactions with enzymes and receptors.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 2-(2-chlorophenyl)ethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The chlorine atom can be substituted with other functional groups to create new compounds with potentially different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atom can result in a variety of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A second-generation antihistamine that is structurally related to 1-{4-[2-(2-Chlorophenyl)-2-hydroxyethyl]piperazin-1-yl}ethan-1-one. It is used to treat allergies and has a similar mechanism of action.

    Hydroxyzine: Another antihistamine that is a precursor to cetirizine. It is used to treat anxiety and allergies.

    Meclizine: A piperazine derivative used to treat motion sickness and vertigo.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound for the synthesis of new derivatives with potentially different biological activities.

Properties

IUPAC Name

1-[4-[2-(2-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-4-2-3-5-13(12)15/h2-5,14,19H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJFADQILFLTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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